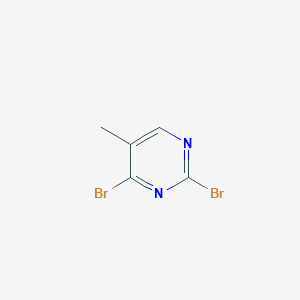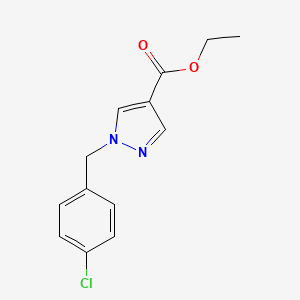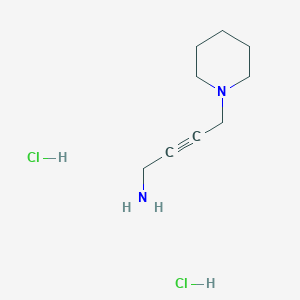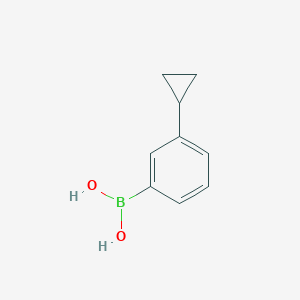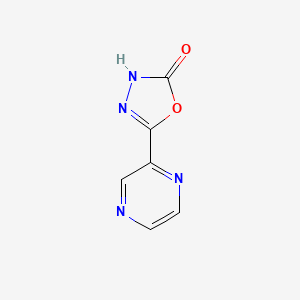![molecular formula C17H18ClN3O2 B1419875 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid CAS No. 1053960-15-8](/img/structure/B1419875.png)
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid
説明
The compound “2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
科学的研究の応用
Antiproliferative Applications
Compounds containing arylpiperazine moieties, such as the one you’ve mentioned, have shown potential in antiproliferative applications. This is particularly relevant in the development of treatments for conditions like benign prostatic hyperplasia (BPH), where such compounds act as adrenergic receptor antagonists .
Adrenergic Receptor Antagonism
The compound’s structure suggests it could be used as an adrenergic receptor antagonist. This application is significant in pharmacology, where antagonists are used to treat various conditions by blocking the action of adrenergic receptors .
Structural Analysis and Drug Design
The detailed structural analysis of similar compounds provides insights into drug design and development. Understanding the structure-activity relationship is crucial for designing new drugs with improved efficacy and reduced side effects .
Biological Potential in Plant Growth
While not directly related to your compound, indole derivatives (which share some structural similarities) play a role in plant growth as hormones. The biological potential of such compounds is vast, ranging from growth promotion to disease resistance in plants .
Synthesis of Complex Molecules
The synthesis process of related indole derivatives demonstrates the compound’s potential use in creating complex molecules. Such synthetic pathways are essential for pharmaceutical applications, where precise molecular structures are required for specific therapeutic effects .
Pharmacological Activity
Indole derivatives, which are structurally related to your compound, have a wide range of pharmacological activities. These activities include antifungal, antibacterial, and anti-inflammatory effects, among others .
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in cellular functions . These interactions often result in the inhibition or activation of the target, which can lead to a variety of biological effects .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and the induction of cell death in cancer cells .
Pharmacokinetics
It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-4-1-3-13(11-14)12-20-7-9-21(10-8-20)16-15(17(22)23)5-2-6-19-16/h1-6,11H,7-10,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWYSIYXLZHYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



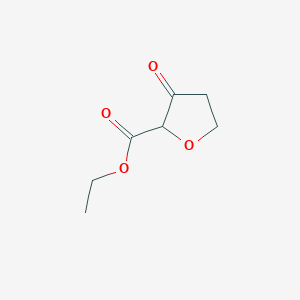
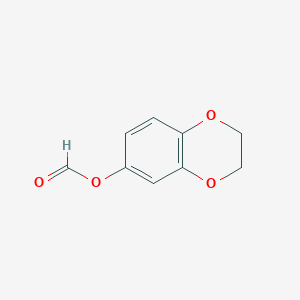
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
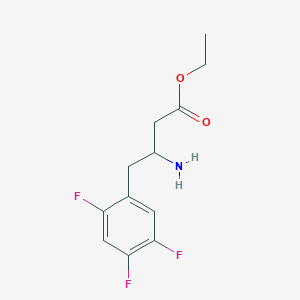
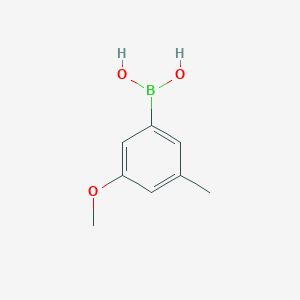

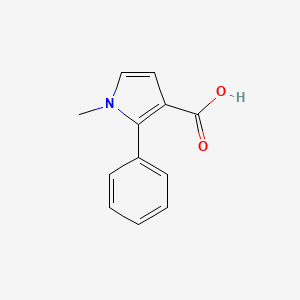
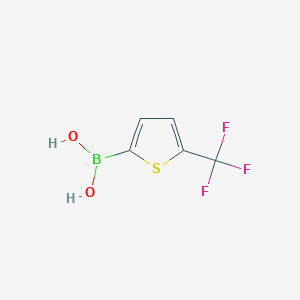
![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)
